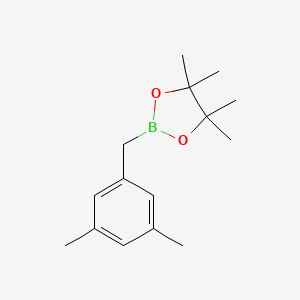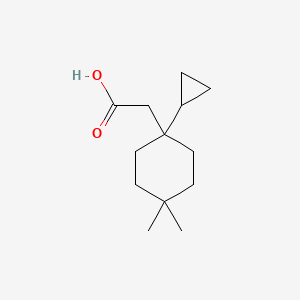![molecular formula C9H18N2O2 B13206909 5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid is a compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Dimethylaminoethyl chloride: A compound with a similar dimethylamino group.
Piperidine-3-carboxylic acid: A derivative of piperidine with a carboxylic acid group.
Uniqueness
5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
5-[(dimethylamino)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)6-7-3-8(9(12)13)5-10-4-7/h7-8,10H,3-6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
VNYSTVCGFYHTHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CC(CNC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


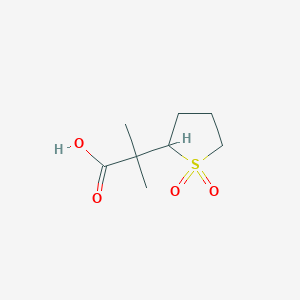

![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
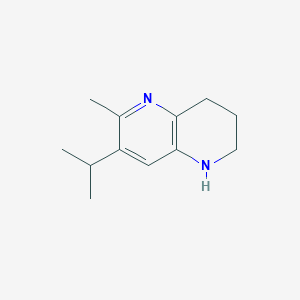

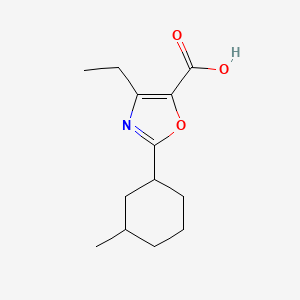



![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)

